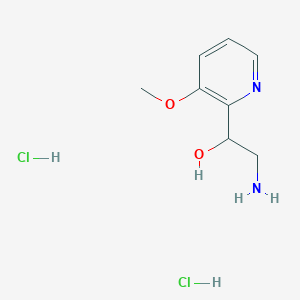

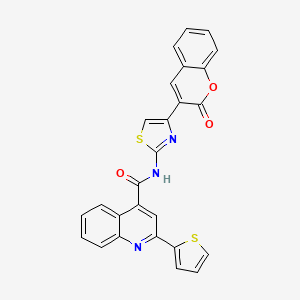

![molecular formula C16H16N6O B2939406 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide CAS No. 338405-30-4](/img/structure/B2939406.png)

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their broad biological activities . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

Triazole, comprising three nitrogen atoms and two carbon atoms, is divided into two isomers 1,2,3-triazole and 1,2,4-triazole . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .Chemical Reactions Analysis

The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. For example, one derivative, 1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one, has a melting point of 121–123°C .Mechanism of Action

Target of Action

Similar 1,2,3-triazole derivatives have been shown to interact withcarotenoid dehydrosqualene synthase and lanosterol 14α-demethylase (CYP51) . These enzymes play crucial roles in the biosynthesis of essential components in certain bacteria and fungi, making them potential targets for antimicrobial agents .

Mode of Action

It’s known that 1,2,3-triazole derivatives can interact with their targets, potentially inhibiting their function . This inhibition could lead to disruption of essential biological processes in the target organisms, resulting in their death or growth inhibition .

Biochemical Pathways

The compound likely affects the biosynthesis pathways of essential components in certain bacteria and fungi. By inhibiting enzymes like carotenoid dehydrosqualene synthase and lanosterol 14α-demethylase (CYP51), the compound could disrupt the production of carotenoids and sterols, respectively . These components are crucial for the survival and growth of these organisms .

Result of Action

The result of the compound’s action would likely be the inhibition of growth or death of the target organisms. This is due to the disruption of essential biological processes caused by the inhibition of key enzymes . .

Advantages and Limitations for Lab Experiments

The main advantage of using PTIO in lab experiments is its specificity for 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide. This allows researchers to study the effects of this compound depletion without interfering with other signaling pathways. PTIO is also relatively inexpensive and easy to use. However, PTIO has some limitations. It has a short half-life in vivo, which can make it difficult to maintain this compound depletion over long periods of time. PTIO can also have off-target effects at high concentrations, which can complicate data interpretation.

Future Directions

There are many potential future directions for research using PTIO. One area of interest is the role of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide in aging and age-related diseases. PTIO could be used to investigate the effects of this compound depletion on cellular senescence, inflammation, and neurodegeneration in aging models. Another area of interest is the use of PTIO in combination with other drugs or therapies. PTIO has been shown to sensitize cancer cells to chemotherapy, and it could potentially be used in combination with other cancer treatments to improve efficacy. Finally, there is interest in developing more stable and selective this compound scavengers that could be used in vivo for therapeutic purposes.

Synthesis Methods

PTIO can be synthesized by reacting 1-phenyl-1H-1,2,4-triazol-3-amine with phenyl isocyanate in the presence of a base, followed by reaction with hydroxylamine hydrochloride. The resulting product is then reacted with N-phenyl-1,2-ethanediamine in the presence of a base to form PTIO. The overall yield of the synthesis is around 50%.

Scientific Research Applications

PTIO has been widely used in scientific research as a tool to study the role of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide in various physiological and pathological processes. It is commonly used to scavenge this compound in vitro and in vivo, allowing researchers to investigate the effects of this compound depletion on cellular and organismal functions. PTIO has been used to study the role of this compound in cardiovascular function, inflammation, neurodegeneration, and cancer, among other areas.

Safety and Hazards

properties

IUPAC Name |

N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c17-15(20-19-13-7-3-1-4-8-13)11-23-16-18-12-22(21-16)14-9-5-2-6-10-14/h1-10,12,19H,11H2,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGCUWUSCRXWQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(COC2=NN(C=N2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C(/COC2=NN(C=N2)C3=CC=CC=C3)\N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

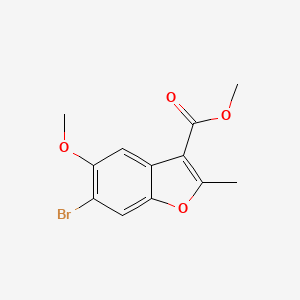

![Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2939323.png)

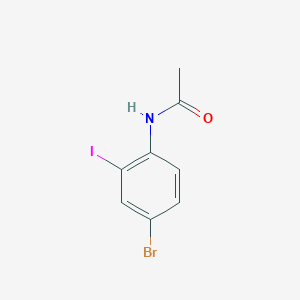

![(Z)-methyl 2-(6-methoxy-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939330.png)

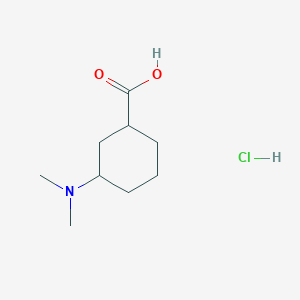

![5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2939331.png)

![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)

![N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2939336.png)

![5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939338.png)

![N-[2-[Methyl(propyl)amino]phenyl]prop-2-enamide](/img/structure/B2939345.png)